molecular formula C4H3KN2O3 B1489356 Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 20615-94-5

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1489356
CAS No.: 20615-94-5
M. Wt: 166.18 g/mol
InChI Key: MNJPGPIMVDHGGV-UHFFFAOYSA-M
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Description

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 20615-94-5 . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . and is usually in a solid form .


Molecular Structure Analysis

The molecular formula of this compound is C4H3KN2O3 . The InChI code for the compound is 1S/C4H4N2O3.K/c1-2-5-3 (4 (7)8)6-9-2;/h1H3, (H,7,8);/q;+1/p-1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a crucial intermediate in organic synthesis, offering a versatile approach for incorporating side chains into various synthetic sequences. For example, the potassium salt or its neutral form has been utilized in alkylation, Michael addition, and Mitsunobu reactions for further synthetic elaboration. Its stability under a range of conditions, including acid or base exposure and various reagents commonly used in organic synthesis, makes it an invaluable synthon. Mild reduction techniques such as Lindlar hydrogenation or dissolving metal reductions can release the free acetamidine, while alkaline hydrolysis yields the hydroxyl amidine (Moormann et al., 2004).

Catalytic and Biological Activities

The compound has been explored in the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, demonstrating significant antiproliferative activities against various human cell lines. This showcases its potential in the development of new therapeutic agents. The reaction conditions, such as the use of potassium carbonate and microwave irradiation in solvent-free environments, underscore the efficiency and green chemistry aspects of these syntheses (Barros et al., 2014).

Energetic Materials

Another fascinating application is in the field of energetic materials, where derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide have been designed, synthesized, and characterized for their energetic properties. Studies have shown that these compounds exhibit high detonation velocities and pressures, suggesting their potential as high-performance explosives. The compounds' thermal stability, sensitivity, and positive heat of formation indicate their utility in applications requiring high energy content with controlled reactivity (Xu et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be used, and if in eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial, antifungal, and antiviral properties . The compound can inhibit the activity of certain enzymes, thereby affecting the metabolic pathways within microorganisms. Additionally, it can bind to proteins, altering their structure and function, which can lead to the inhibition of microbial growth.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the immune response, leading to enhanced antiviral activity . It can also interfere with the metabolic processes of cells, leading to reduced energy production and cell growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can lead to the accumulation of substrates and a decrease in the production of necessary metabolites. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of microbial growth and prolonged modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antibacterial and antiviral activity . At higher doses, it can cause toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of microorganisms . The compound can affect metabolic flux, leading to changes in the levels of metabolites. For example, it can inhibit the synthesis of nucleotides, which are crucial for DNA and RNA synthesis, thereby affecting cell replication and growth.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression. Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes.

Properties

IUPAC Name

potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJPGPIMVDHGGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697542
Record name Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20615-94-5
Record name Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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